molecular formula C7H17NO2 B1316434 N-(Dimethoxymethyl)-N-ethylethanamine CAS No. 4432-76-2

N-(Dimethoxymethyl)-N-ethylethanamine

Cat. No. B1316434
CAS RN: 4432-76-2
M. Wt: 147.22 g/mol
InChI Key: QDKJWXBGYXJIOS-UHFFFAOYSA-N
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Description

N-(Dimethoxymethyl)-N-ethylethanamine, also known as 1,1-Dimethoxy-N,N-dimethylmethanamine, is a chemical compound used as a reagent in the formation of pyridine derivatives that exhibit inhibition against PI3 kinase p110α enzymes . It is also known by other names such as 1,1-Dimethoxy-trimethylamine, (Dimethoxymethyl)dimethylamine, (Dimethylamino)dimethoxymethane, (Dimethylamino)formaldehyde Dimethyl Acetal, and 1,1-Dimethoxytrimethylamine .


Molecular Structure Analysis

The molecular formula of N-(Dimethoxymethyl)-N-ethylethanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .

Scientific Research Applications

Neuroscience and Cognitive Function

Compounds related to choline esters have been investigated for their potential to improve cognitive and memory performances impaired by specific treatments or lesions in the brain. For example, certain choline pivaloyl esters were studied for their effects on learning and memory impairments induced in rats, showing positive effects on cognitive and memory deficits comparable to those evoked by reference compounds used for Alzheimer's disease treatment (Rispoli et al., 2004).

Material Science and Dental Applications

In the field of material science, particularly in dental resin formulations, compounds such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) were synthesized as polymerizable amine coinitiators. These compounds are explored to replace traditional components in dental resins, showing comparable physical and mechanical properties, thus indicating their viability in dental applications (Nie & Bowman, 2002).

Environmental Chemistry and Water Treatment

Research into the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen produced during the disinfection of municipal wastewater, highlights the interaction between certain amines and disinfectants. Studies have delineated the sources and fate of NDMA precursors during wastewater treatment, providing crucial insights for effective strategies to prevent NDMA formation (Mitch & Sedlak, 2004).

Pharmacology and Drug Development

In pharmacology, the therapeutic and biological effects of compounds structurally related to dimethyltryptamine and other amine derivatives are explored for their potential roles beyond recreational use, including their implications in cellular protective mechanisms and possible applications in medical therapies (Frecska et al., 2013).

properties

IUPAC Name

N-(dimethoxymethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJWXBGYXJIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508767
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Dimethoxymethyl)-N-ethylethanamine

CAS RN

4432-76-2
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

985 g of dimethyl sulfate were added to 790 g (7.8 moles) of N,N-diethylformamide while stirring, in the course of which the internal temperature rose to 40°C. After the batch had been stirred overnight, the mixture was allowed to run into 7.8 moles of sodium methylate in methanol (total volume approximately 2.3 l) at 0° to 5°C, while stirring, and the reaction mixture was again stirred overnight. The methanol was then distilled from the crystal paste. The desired product was subsequently distilled off up to a bath temperature of 170°C under 10 mm Hg, and was then fractionally distilled through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (foaming) and of refractive index nD24 of 1.4074 were obtained.
Quantity
985 g
Type
reactant
Reaction Step One
Quantity
790 g
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reactant
Reaction Step One
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7.8 mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

790 G (7.8moles) of N,N-diethylformamide were treated with 985 g of dimethyl sulfate while stirring, in the course of which the temperature of the mixture rose to 40°C. After stirring overnight, the reaction mixture was allowed to run into 7.8 mols of sodium methylate in methanol (total volume approximately 2.3 liters) at 0° to 5°C, while stirring, and the batch was again stirred overnight. Thereafer the methanol was first distilled from the crystal paste, following which the desired product was distilled off at 10 mm Hg up to a bath temperature of 17°C and was fractionated through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (with foaming) and refractive index nD24 = 1.4074 were obtained.
Quantity
7.8 mol
Type
reactant
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step One
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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